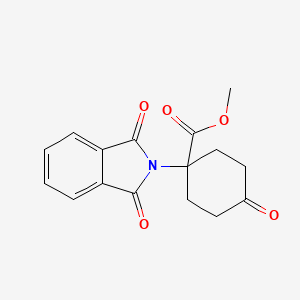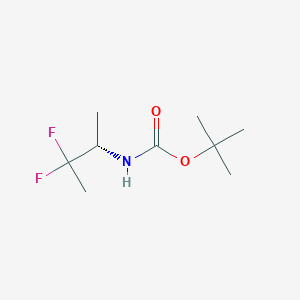
N-Boc-(S)-3,3-difluorobutan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-(S)-3,3-difluorobutan-2-amine is a compound that belongs to the class of Boc-protected amines. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly interesting due to the presence of two fluorine atoms, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(S)-3,3-difluorobutan-2-amine typically involves the protection of the amine group with a Boc group. One common method is the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can improve yield and purity. The use of solid acid catalysts, such as H-BEA zeolite, in continuous flow reactors has been shown to be effective for the Boc protection of amines .
Chemical Reactions Analysis
Types of Reactions
N-Boc-(S)-3,3-difluorobutan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) or using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/pyridine
Reduction: H2/Pd, NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides, Grignard reagents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines or alcohols .
Scientific Research Applications
N-Boc-(S)-3,3-difluorobutan-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block in the synthesis of potential drug candidates, especially those targeting neurological and cardiovascular diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms
Mechanism of Action
The mechanism of action of N-Boc-(S)-3,3-difluorobutan-2-amine involves its interaction with various molecular targets. The Boc group provides steric protection to the amine, allowing selective reactions at other functional groups. The fluorine atoms can enhance the compound’s stability and reactivity by influencing electronic properties and hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-(S)-3,3-difluorobutan-2-ol
- N-Boc-(S)-3,3-difluorobutan-2-thiol
- N-Boc-(S)-3,3-difluorobutan-2-carboxylic acid
Uniqueness
N-Boc-(S)-3,3-difluorobutan-2-amine is unique due to the presence of both the Boc protecting group and the difluorobutyl moiety. This combination provides a balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry. The fluorine atoms also impart unique properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug development .
Properties
Molecular Formula |
C9H17F2NO2 |
|---|---|
Molecular Weight |
209.23 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-3,3-difluorobutan-2-yl]carbamate |
InChI |
InChI=1S/C9H17F2NO2/c1-6(9(5,10)11)12-7(13)14-8(2,3)4/h6H,1-5H3,(H,12,13)/t6-/m0/s1 |
InChI Key |
KYMQUKBZPPPLNR-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(C)(F)F)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(C)(F)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7S,8aS)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B13896391.png)
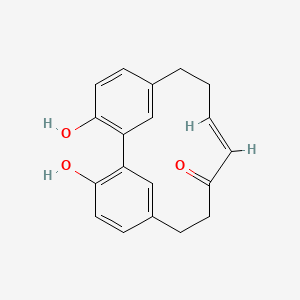
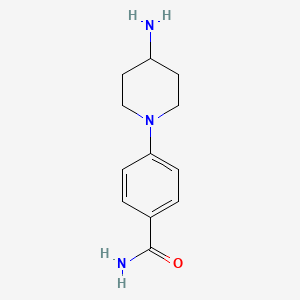
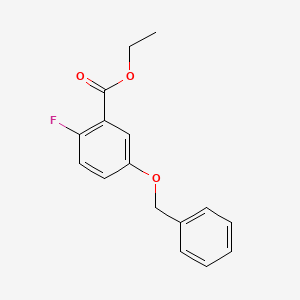
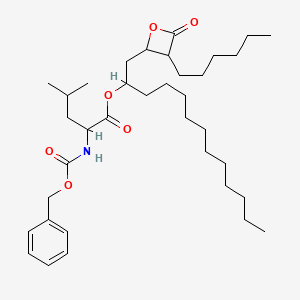
![7-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13896419.png)


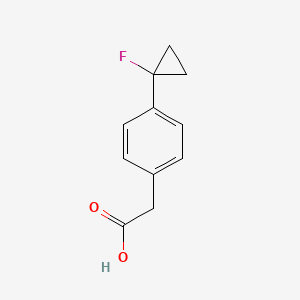

![6-Methoxythiazolo[5,4-C]pyridin-2-amine](/img/structure/B13896435.png)
![3-[[3-(Trifluoromethyl)phenyl]methylamino]propan-1-ol](/img/structure/B13896442.png)
